1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Overview
Description
trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene: is a complex organic compound characterized by its unique structural features It contains an ethoxy group, two fluorine atoms, and a propyl-cyclohexyl group attached to a benzene ring
Mechanism of Action
Biochemical Pathways
It has been noted that dealkylation, h-abstraction, and hydroxylation reactions are the primary metabolic pathways .
Pharmacokinetics
It has been observed that the compound undergoes extensive metabolism in various species, with a half-life (t1/2) varying from 18406 to 124882 minutes .
Result of Action
It has been suggested that all metabolites can be classified as toxic substances, with some representing higher aquatic toxicity than their parent compound .
Action Environment
The action of this compound can be influenced by various environmental factors. It has been noted that this compound is potentially persistent, bioaccumulative, toxic, and ubiquitous in the environment and human samples . Therefore, the compound’s action, efficacy, and stability may be significantly affected by the environmental context.
Biochemical Analysis
Biochemical Properties
It has been observed that dealkylation, H-abstraction, and hydroxylation reactions are the primary metabolic pathways .
Molecular Mechanism
It is known that it undergoes dealkylation, H-abstraction, and hydroxylation reactions .
Metabolic Pathways
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is involved in several metabolic pathways, including dealkylation, H-abstraction, and hydroxylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the benzene ring:
Cyclohexyl group attachment: The propyl-cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzene ring reacts with a propyl-cyclohexyl halide in the presence of a Lewis acid catalyst.
Isomerization: The final step involves the isomerization of the compound to obtain the trans configuration, which can be achieved through catalytic hydrogenation or other suitable methods.
Industrial Production Methods
Industrial production of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Including halogens, acids, or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in the formation of new functionalized benzene derivatives.
Scientific Research Applications
trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.
Comparison with Similar Compounds
Similar Compounds
- trans-1-Ethoxy-2,3-difluoro-4-(4-methyl-cyclohexyl)-benzene
- trans-1-Ethoxy-2,3-difluoro-4-(4-ethyl-cyclohexyl)-benzene
- trans-1-Ethoxy-2,3-difluoro-4-(4-butyl-cyclohexyl)-benzene
Uniqueness
trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene is unique due to its specific combination of functional groups and structural features. The presence of the ethoxy, difluoro, and propyl-cyclohexyl groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHGIPRRKDVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598114 | |
Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163709-69-0, 174350-05-1 | |
Record name | 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163709-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethoxy-2,3-difluor-4-(trans-4-propylcyclohexyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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